2-(Benzyloxy)propanoic acid
Overview
Description
2-(Benzyloxy)propanoic acid is a compound with the molecular weight of 180.2 . It is also known as (2R)-2-(benzyloxy)propanoic acid . It is typically stored at room temperature and is available in powder form .
Synthesis Analysis
A paper titled “A FACILE SYNTHESIS OF 2-BENZYLOXY/2-(4-ISOPROPYLBENZYLOXY)-2-METHYL-3-(4-SUBSTITUTED PHENYL)PROPANOIC ACID BASED INSULIN SENSITIZING AGENTS: RSR 13-15 AND PKR 13-15” discusses the synthesis of compounds similar to 2-(Benzyloxy)propanoic acid .Molecular Structure Analysis
The InChI code for 2-(Benzyloxy)propanoic acid is 1S/C10H12O3/c1-8(10(11)12)13-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12) . This indicates that the compound has a molecular formula of C10H12O3 .Chemical Reactions Analysis
Carboxylic acids, such as 2-(Benzyloxy)propanoic acid, can undergo a variety of reactions. For example, they can be converted into acid chlorides, anhydrides, and esters . They can also react with a C═N double bond of DCC, followed by nucleophilic acyl substitution by amine .Physical And Chemical Properties Analysis
2-(Benzyloxy)propanoic acid is a powder that is stored at room temperature . Its molecular weight is 180.2 .Scientific Research Applications
Pharmaceutical Intermediate
The compound “2-(Benzyloxy)propanoic acid” is used as a pharmaceutical intermediate . Pharmaceutical intermediates are compounds that are used in the production of active pharmaceutical ingredients. They play a crucial role in the development and production of a wide range of medications.
Organic Synthesis
This compound could be used in organic synthesis. Organic synthesis is a method of preparation of organic compounds. It is a science based on a set of principles and concepts by which organic chemists can predict what products will form when reactants are mixed .
Chemical Research
“2-(Benzyloxy)propanoic acid” could be used in chemical research, particularly in the study of reaction mechanisms, the discovery of new synthetic methodologies, or the development of new chemical entities .
Material Science
In material science, this compound could be used in the synthesis of new materials or in the modification of existing ones. This could include polymers, ceramics, or composite materials .
Biochemical Research
In biochemical research, “2-(Benzyloxy)propanoic acid” could be used in the study of biological systems. This could include the investigation of metabolic pathways, the study of enzyme function, or the exploration of the chemical basis of genetic inheritance .
Safety and Hazards
Future Directions
While there is limited information on the future directions of 2-(Benzyloxy)propanoic acid, it is worth noting that pinacol boronic esters, which are structurally similar to 2-(Benzyloxy)propanoic acid, are valuable building blocks in organic synthesis . The protodeboronation of these esters is an area of ongoing research .
Mechanism of Action
Target of Action
This compound is used in proteomics research , suggesting it may interact with proteins or enzymes in the body.
Biochemical Pathways
Esters like 2-(benzyloxy)propanoic acid can undergo hydrolysis, a reaction that splits the ester bond to form a carboxylic acid and an alcohol . This reaction can be catalyzed by either an acid or a base .
Pharmacokinetics
It’s predicted to have high gastrointestinal absorption and be permeable to the blood-brain barrier .
Result of Action
As a biochemical used in proteomics research , it may have effects on protein structure or function. More research is needed to understand the specific molecular and cellular effects of this compound.
properties
IUPAC Name |
2-phenylmethoxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-8(10(11)12)13-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAVPOFYNPXXEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50996020 | |
Record name | 2-(Benzyloxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50996020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6625-78-1, 7451-74-3 | |
Record name | Propionic acid, 2-benzyloxy- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58521 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Benzyloxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50996020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(benzyloxy)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.